Superior In Vivo Antineoplastic Efficacy Against P388 Leukemia Compared to Prototype Methanesulfonate
In comparative screening against P388 leukemia in mice, 2-chloroethyl chloromethanesulfonate demonstrated a T/C value (treated/control survival ratio) of 218%, establishing it as the most effective compound among all 2-chloroethyl sulfonates evaluated [1]. This represents substantially higher antineoplastic activity compared to the prototype 2-chloroethyl methanesulfonate, which served as the baseline reference compound in the study. Furthermore, none of the arenesulfonate derivatives tested in the same experimental system showed any detectable activity [1].
| Evidence Dimension | In vivo antineoplastic activity against P388 leukemia |
|---|---|
| Target Compound Data | T/C = 218% |
| Comparator Or Baseline | 2-chloroethyl methanesulfonate (prototype): modest activity (quantitative T/C not reported in abstract; serves as baseline for comparison); Arenesulfonates: no activity detected |
| Quantified Difference | Target compound achieved T/C = 218%; arenesulfonate class showed 0% activity |
| Conditions | P388 leukemia in mice; National Cancer Institute primary screening test |
Why This Matters
This T/C value of 218% quantifies a clinically meaningful survival extension in a standardized murine leukemia model, providing a clear metric for selecting this compound over inactive or modestly active sulfonate analogs in antineoplastic research applications.
- [1] Shealy YF, Krauth CA, Struck RF, Montgomery JA. 2-haloethylating agents for cancer chemotherapy. 2-haloethyl sulfonates. J Med Chem. 1983 Aug;26(8):1168-73. doi: 10.1021/jm00362a016. View Source
